
1,3-Oxathiolane,2,5-dimethyl-2-(1-methylethyl)-,cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolane,2,5-dimethyl-2-(1-methylethyl)-,cis-(9CI) is an organic compound belonging to the oxathiolane family. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The specific structure of this compound includes two methyl groups and an isopropyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane derivatives typically involves the cyclization of suitable precursors containing both oxygen and sulfur functionalities. One common method is the reaction of diols with thiols under acidic or basic conditions to form the oxathiolane ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired product and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimized synthetic routes that maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxathiolane derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atom to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfur or oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolane derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for their potential use in drug development, particularly as prodrugs or drug delivery agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,3-oxathiolane derivatives exert their effects can vary depending on their specific structure and application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The presence of both oxygen and sulfur atoms in the ring can influence their reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: Contains an oxygen atom in place of sulfur.
1,3-Thiazolane: Contains a nitrogen atom in place of oxygen.
1,3-Oxazolidine: Contains both oxygen and nitrogen atoms in the ring.
Uniqueness
1,3-Oxathiolane derivatives are unique due to the presence of both oxygen and sulfur atoms in the ring, which can influence their chemical reactivity and biological activity. This dual functionality can make them versatile intermediates in synthetic chemistry and valuable compounds in various research applications.
Eigenschaften
Molekularformel |
C8H16OS |
|---|---|
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
(2S,5S)-2,5-dimethyl-2-propan-2-yl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-6(2)8(4)9-7(3)5-10-8/h6-7H,5H2,1-4H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
ZJRIRHNYIJKQAS-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1CS[C@@](O1)(C)C(C)C |
Kanonische SMILES |
CC1CSC(O1)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





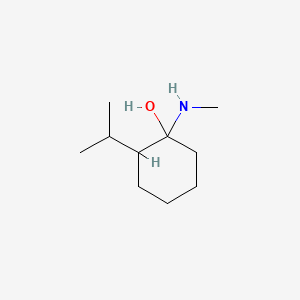
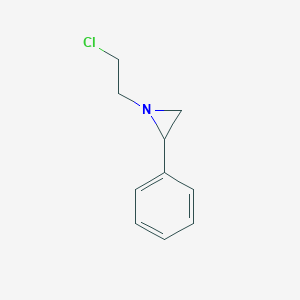
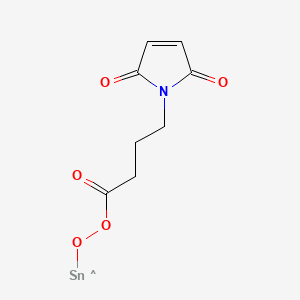

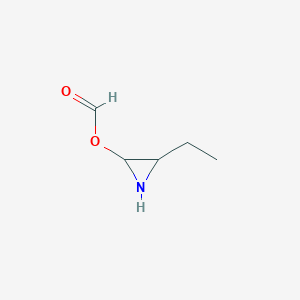
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
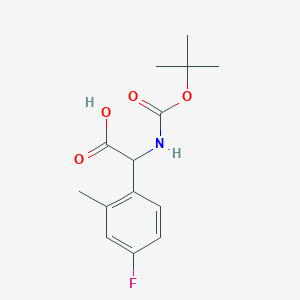
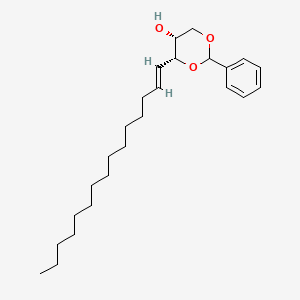
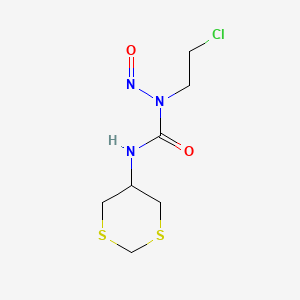
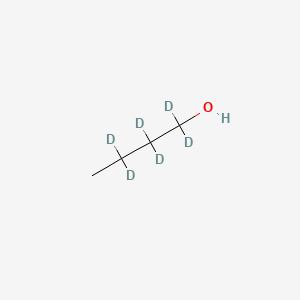
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
